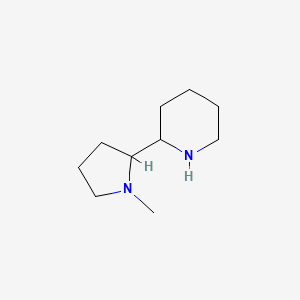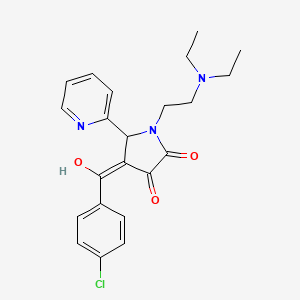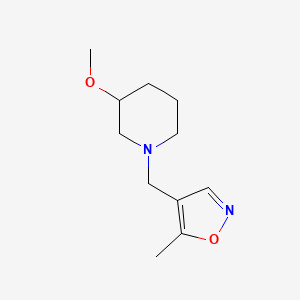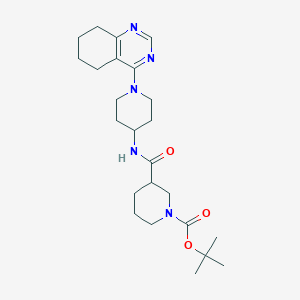
哌啶, 2-(1-甲基-2-吡咯啉基)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of Piperidine, 2-(1-methyl-2-pyrrolidinyl)-, and related compounds involves innovative methods that allow for the introduction of various substituents and the control of stereoselectivity. A notable approach is the one-pot oxidative decarboxylation-beta-iodination of amino acids, which introduces iodine at previously unfunctionalized positions and allows for the formation of 2,3-disubstituted pyrrolidines and piperidines with exclusive trans relationships between the C-2 and C-3 substituents (Boto et al., 2001). Another synthesis method involves the catalytic hydrogenation of pyrrolylpyridine, leading to the formation of 3-(pyrrolidin-1-yl)piperidine, highlighting a novel approach to synthesizing this compound in large quantities (Smaliy et al., 2011).
Molecular Structure Analysis
The molecular and crystal structures of Piperidine, 2-(1-methyl-2-pyrrolidinyl)- derivatives have been elucidated through X-ray diffraction analysis. These studies reveal the conformational flexibility of the molecules and their ability to form extensive networks of intramolecular and intermolecular hydrogen bonds, affecting their packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine, 2-(1-methyl-2-pyrrolidinyl)-, and its derivatives undergo various chemical reactions, enabling the synthesis of complex molecules. For instance, the compound has been used as a precursor in the synthesis of molecules with potential dopamine D4 receptor imaging capabilities through electrophilic fluorination (Eskola et al., 2002). Additionally, the synthesis of N-protected methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems demonstrates the versatility of this compound in creating pharmaceutically relevant structures (Smith et al., 2016).
Physical Properties Analysis
The physical properties of Piperidine, 2-(1-methyl-2-pyrrolidinyl)-, are influenced by its molecular structure. The analysis of crystal and molecular structures reveals insights into the compound's conformational flexibility, hydrogen bonding capacity, and crystal packing, which are critical for understanding its physicochemical characteristics (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties of Piperidine, 2-(1-methyl-2-pyrrolidinyl)-, are characterized by its reactivity in various chemical reactions, such as electrophilic fluorination and the synthesis of spirocyclic structures. These reactions highlight the compound's role as a versatile intermediate in organic synthesis and its potential applications in medicinal chemistry (Eskola et al., 2002); (Smith et al., 2016).
科学研究应用
合成方法:
- 提出了一种合成3-(吡咯啉-1-基)哌啶的新方法,基于吡咯基吡啶的充分催化氢化,该化合物可通过3-氨基吡啶与2,5-二甲氧基四氢呋喃的缩合制备。这种方法对于大量生产具有重要意义,在药物化学中具有重要性 (Smaliy et al., 2011)。
化学性质和应用:
- 研究了哌啶衍生物,包括3-(吡咯啉-1-基)哌啶,对铁的吸附和缓蚀性能。量子化学计算和分子动力学模拟用于研究这些性质,显示了在防腐蚀方面的潜在应用 (Kaya et al., 2016)。
- 吡咯啉和哌啶类糖形生物碱,包括3-(吡咯啉-1-基)哌啶等化合物,已用于与癌症、艾滋病、糖尿病、免疫学和植物-昆虫识别相关的研究。这些化合物通常是有效且特异的糖苷酶抑制剂 (Fellows & Nash, 1990)。
药理学研究:
- 研究了哌啶衍生物在治疗精神障碍中的潜力。研究探讨了哌啶在大脑中的作用机制及其在行为中的重要性,这可能对心理治疗应用产生影响 (Abood et al., 1961)。
天然存在和分离:
- 研究了哌啶及其衍生物在各种植物中的存在。例如,哌啶存在于胡椒、烟草和其他几种植物中。其天然存在和衍生物一直是天然产物和植物化学领域的研究课题 (Hunt & Mckillop, 1964)。
安全和危害
Piperidine is a corrosive substance and can cause severe burns and eye damage . It is also highly flammable . When working with Piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection . Adequate ventilation in the working environment is also crucial .
作用机制
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, including the inhibition of enzymes involved in the dna damage repair process .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to have various biological profiles, which can be influenced by the different stereoisomers and the spatial orientation of substituents .
Action Environment
It is known that the biological profile of pyrrolidine derivatives can be influenced by the different binding modes to enantioselective proteins .
属性
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADZBVXKQFURSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2493164.png)




![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide](/img/structure/B2493174.png)



![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)